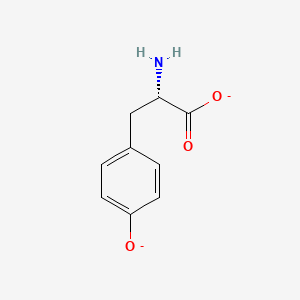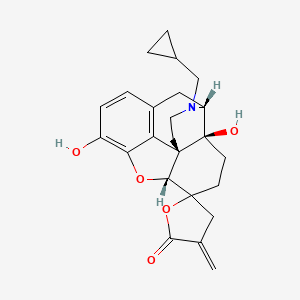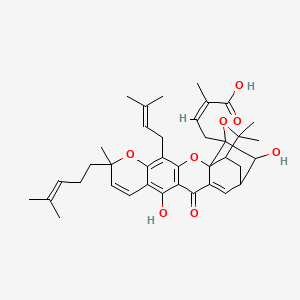
Dihydrogambogic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogambogic acid is a derivative of gambogic acid, a naturally occurring compound derived from the resin of the Garcinia hanburyi tree. This compound has gained attention due to its potential therapeutic properties, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogambogic acid can be synthesized from gambogic acid through a reduction process. The reduction typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective reduction of the double bonds in gambogic acid .
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the extraction of gambogic acid from the resin of Garcinia hanburyi, followed by its reduction using hydrogen gas and a palladium catalyst. The product is then purified through various chromatographic techniques to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dihydrogambogic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound itself is a product of the reduction of gambogic acid.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of gambogic acid to this compound.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Chemistry: It is used as a model compound for studying the chemical behavior of similar natural products.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Dihydrogambogic acid exerts its effects primarily through the inhibition of the ubiquitin-proteasome system. This inhibition leads to the accumulation of polyubiquitin complexes, which induces apoptosis in cancer cells. The compound specifically inhibits the chymotrypsin activity of the 20S proteasome, which is crucial for its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Gambogic Acid: The parent compound from which dihydrogambogic acid is derived.
Tetrahydrogambogic Acid: Another derivative of gambogic acid with similar biological activities but different chemical structure.
Celastrol: A compound with similar proteasome inhibitory activity but derived from a different natural source.
Uniqueness
This compound is unique due to its specific inhibition of the chymotrypsin activity of the 20S proteasome and its potent cytotoxic activity against cancer cells. Its reduced form compared to gambogic acid provides different chemical properties that can be advantageous in certain therapeutic applications .
Properties
Molecular Formula |
C38H46O8 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(Z)-4-[12,18-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14-oxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,33,39,41H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13- |
InChI Key |
VZXLWEWYBUGLJA-XKZIYDEJSA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


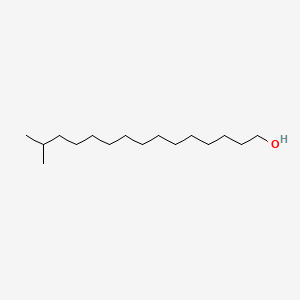
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol](/img/structure/B1233366.png)
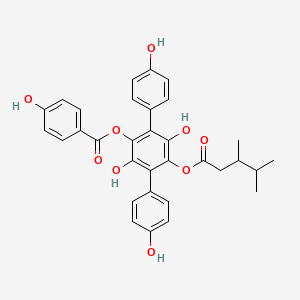

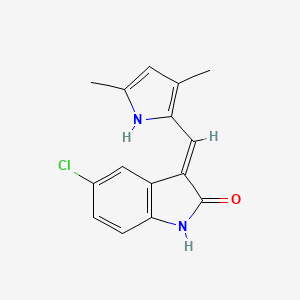
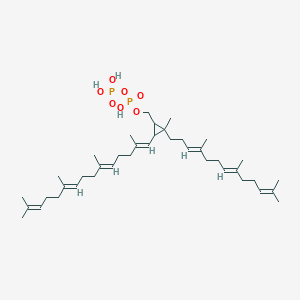
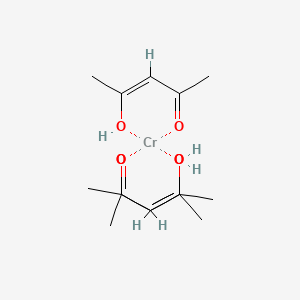

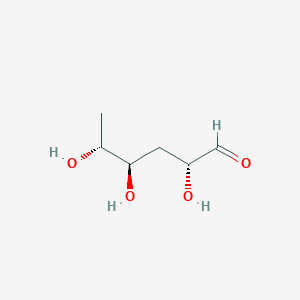

![(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1233380.png)
